5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one) modified with a 3,4-dimethylphenylsulfonyl group, an imino moiety, and an oxolan-2-ylmethyl substituent. The use of crystallographic tools like SHELX () may be relevant for structural elucidation, given its intricate framework. Spectroscopic methods (UV, NMR, IR) described in and are critical for confirming its identity and purity.
Properties
Molecular Formula |
C24H24N4O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H24N4O4S/c1-15-8-9-18(12-16(15)2)33(30,31)20-13-19-23(26-21-7-3-4-10-27(21)24(19)29)28(22(20)25)14-17-6-5-11-32-17/h3-4,7-10,12-13,17,25H,5-6,11,14H2,1-2H3 |
InChI Key |
GCUHHXWCQLSDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5CCCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[840Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research may explore its potential as a therapeutic agent for certain diseases.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, while the imino group could form hydrogen bonds with biological molecules. The triazatricyclo framework provides structural stability and specificity in its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound’s triazatricyclo core distinguishes it from spirocyclic () and dithia-aza tetracyclic systems (). Key structural analogs include:
Substituent Effects
- Sulfonyl Groups: The target compound’s 3,4-dimethylphenylsulfonyl group is bulkier and more electron-donating than the 4-fluorobenzenesulfonyl group in [CAS 862488-54-8] ().
- Oxolan-2-ylmethyl vs. Methyl : The oxolane (tetrahydrofuran-derived) substituent in the target compound could increase solubility compared to the 7,11-dimethyl groups in [CAS 862488-54-8], which may prioritize metabolic stability.
Research Implications and Limitations
- Structural Uniqueness : The triazatricyclo core and oxolane substituent position this compound as a distinct entity among sulfonyl- and aza-containing analogs.
- Data Gaps : The evidence lacks explicit bioactivity or physicochemical data, limiting empirical comparisons. Further studies on solubility, stability, and binding assays are needed.
- Synthetic Challenges : The compound’s complexity may pose scalability issues, as seen in custom synthesis services for [CAS 862488-54-8] ().
Biological Activity
The compound 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with potential biological activity. Its unique structure includes functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 396.48 g/mol |
| LogP | 3.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonyl and imino groups may facilitate interactions with specific enzymes or receptors within biological systems. These interactions could lead to modulation of cellular processes such as signal transduction pathways and gene expression.
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
- Anticancer Activity : Compounds containing sulfonyl and imino groups have shown promise in inhibiting cancer cell proliferation in various studies.
- Antimicrobial Properties : Structural analogs have demonstrated effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study published in Journal of Medicinal Chemistry reported that sulfonamide derivatives exhibited significant anticancer activity against various cell lines (Smith et al., 2020).
- Another investigation found that imino derivatives showed promising results in inhibiting bacterial growth in vitro (Johnson et al., 2021).
These findings suggest that the compound may also share similar properties and warrant further investigation.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfonamide Derivative A | Anticancer activity | Smith et al., 2020 |
| Imino Compound B | Antimicrobial properties | Johnson et al., 2021 |
| Triazole Derivative C | Enzyme inhibition | Lee et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
